molecular formula C24H50N2 B14673139 1,4-Didecylpiperazine CAS No. 35676-60-9

1,4-Didecylpiperazine

Cat. No.: B14673139
CAS No.: 35676-60-9
M. Wt: 366.7 g/mol
InChI Key: GTKFDORZXZCLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Didecylpiperazine is a piperazine derivative substituted with two decyl (10-carbon alkyl) chains at the 1- and 4-positions of the heterocyclic ring. Piperazine, a six-membered diamine ring, is a versatile scaffold in medicinal and industrial chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.

Properties

CAS No.

35676-60-9

Molecular Formula

C24H50N2

Molecular Weight

366.7 g/mol

IUPAC Name

1,4-didecylpiperazine

InChI

InChI=1S/C24H50N2/c1-3-5-7-9-11-13-15-17-19-25-21-23-26(24-22-25)20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

GTKFDORZXZCLCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCN(CC1)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Didecylpiperazine can be synthesized through various methods, including the reaction of piperazine with decyl halides under basic conditions. A common approach involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or ruthenium complexes, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1,4-Didecylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Didecylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 1,4-Didecylpiperazine involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the piperazine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity. These interactions can lead to antimicrobial effects, disruption of cellular processes, and potential therapeutic benefits .

Comparison with Similar Compounds

1,4-Di(4-pyridinyl)piperazine (dppip)

  • Structure : Features pyridinyl aromatic groups instead of alkyl chains.
  • Synthesis: Prepared via nucleophilic substitution between piperazine and 4-chloropyridine in ethanol with K₂CO₃ .

Homopiperazine (1,4-Diazepane)

  • Structure : A seven-membered ring with two nitrogen atoms, increasing ring strain and altering basicity compared to piperazine.
  • Implications : Enhanced conformational flexibility influences its use in coordination polymers and electrochemical studies .

Benzylpiperazine Analogues

  • Examples : 1-(3-Chlorophenyl)piperazine, 1-(4-Methoxyphenyl)piperazine .
  • Implications : Aryl substitutions modulate electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OMe), affecting receptor binding in therapeutic agents .

Piperazine Diamines

  • Examples: 1,4-Diaminopiperazine, 4-methylpiperazin-1-amine .
  • Implications : Additional amine groups enhance hydrogen-bonding capacity, useful in catalysis or as intermediates in drug synthesis .

Physicochemical Properties

Compound Key Properties References
1,4-Didecylpiperazine High lipophilicity (predicted logP > 8), low water solubility due to decyl chains. Inferred
dppip Moderate solubility in polar solvents (ethanol), aromatic π-system enables UV activity.
Homopiperazine Density: ~1.24 g/cm³; pKa: ~5.92; soluble in organic solvents.
Benzodioxan-piperazine hybrids Molecular weight ~248 g/mol, XLogP3 = 0.7, balanced solubility for CNS drug delivery.

This compound

  • Potential Applications: Surfactants, lipid-soluble drug carriers, or antimicrobial agents (inferred from alkyl chain effects) .
  • Limitations : Poor aqueous solubility may limit bioavailability in therapeutic settings.

Piperazine Therapeutics

  • Examples : Antipsychotics (e.g., aripiprazole), antihistamines. Piperazine scaffolds improve metabolic stability and target affinity .
  • Benzylpiperazine Analogues : Varied activities (e.g., 3-trifluoromethylphenyl substitution enhances serotonin receptor binding) .

Homopiperazine in Materials Science

  • Use : Stabilizes cadmium clusters in electrochemical studies and coordination polymers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.